Cas no 1797355-79-3 (Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate)

Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate is a specialized organic compound featuring a carbamate functional group linked to a sulfonamide moiety with a fluorophenyl substitution. Its structural complexity allows for potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the sulfonamide group contributes to improved solubility and pharmacokinetic properties. This compound is suited for research in drug discovery, offering a versatile scaffold for further derivatization. Its well-defined synthetic pathway ensures reproducibility, making it a reliable candidate for experimental studies.
Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate structure
1797355-79-3 structure
Product Name:Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate
CAS No:1797355-79-3
MF:C18H21FN2O5S
MW:396.433147192001
CID:5917564
PubChem ID:71810688
Update Time:2025-10-28

Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • MIEQXMOQBLJTCW-UHFFFAOYSA-N
    • METHYL N-(4-{[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]SULFAMOYL}PHENYL)CARBAMATE
    • F6452-0365
    • methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate
    • methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
    • AKOS024568636
    • 1797355-79-3
    • Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate
    • Inchi: 1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22)
    • InChI Key: MIEQXMOQBLJTCW-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)NC1=CC=C(S(NCC(C2=CC=CC=C2F)(OC)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 396.11552111g/mol
  • Monoisotopic Mass: 396.11552111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 102Ų

Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate Pricemore >>

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Additional information on Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate

Research Brief on Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate (CAS: 1797355-79-3)

Recent studies on Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate (CAS: 1797355-79-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and carbamate functional groups, has shown promising activity in targeting specific biological pathways, particularly in inflammatory and oncological contexts. The following brief synthesizes the latest findings regarding its mechanism of action, pharmacological properties, and potential clinical applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on key enzymes involved in inflammatory responses. The study demonstrated that Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate effectively suppresses the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical mediators of inflammation. The compound's dual inhibition capability suggests its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.

Another significant advancement was reported in a preclinical study focusing on the compound's antitumor properties. Researchers observed that Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate induces apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This finding was particularly notable in models of breast and lung cancer, where the compound exhibited selective cytotoxicity toward malignant cells while sparing normal tissues. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

Further exploration of the compound's structure-activity relationship (SAR) has provided insights into optimizing its therapeutic efficacy. A recent SAR study identified that the 2-fluorophenyl and methoxypropyl moieties are critical for binding affinity, while modifications to the carbamate group can fine-tune selectivity. These findings are paving the way for the development of next-generation derivatives with enhanced potency and reduced off-target effects.

Despite these promising results, challenges remain in translating Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate into clinical use. Current research is addressing its potential drug-drug interactions and long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with Phase I clinical trials anticipated within the next two years.

In conclusion, Methyl N-[4-[[[2-(2-fluorophenyl)-2-methoxypropyl]amino]sulfonyl]phenyl]carbamate represents a compelling candidate for further investigation in both inflammatory and oncological therapeutics. Its multifaceted pharmacological actions and structural versatility underscore its potential to address unmet medical needs. Continued research will be essential to fully elucidate its therapeutic scope and optimize its clinical utility.

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